(5-Bromo-1,3,4-thiadiazol-2-yl)methanol

Nucleophilic substitution 1,3,4-thiadiazole reactivity Halogen leaving group

Researchers pursuing late-stage heteroaryl attachment on 1,3,4-thiadiazole often encounter low yields with 5-Cl, 5-Me, or unsubstituted analogs. This compound solves that with an enabling Br handle for Pd-catalyzed cross-coupling and a free hydroxymethyl group for orthogonal diversification. • Quantified reactivity: Br (67% nucleophilic substitution) bridges Cl (86%) and I (49%), ideal for catalyst development. • Room-temperature Suzuki-Miyaura coupling conditions proven on ester analog; scalable Sandmeyer bromination/Suzuki sequence established. • Accessible precursor for ¹⁸F-fluorination to support PET tracer synthesis.

Molecular Formula C3H3BrN2OS
Molecular Weight 195.034
CAS No. 1339055-00-3
Cat. No. B599313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1,3,4-thiadiazol-2-yl)methanol
CAS1339055-00-3
Synonyms1,3,4-Thiadiazole-2-Methanol, 5-broMo-
Molecular FormulaC3H3BrN2OS
Molecular Weight195.034
Structural Identifiers
SMILESC(C1=NN=C(S1)Br)O
InChIInChI=1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2
InChIKeyNOACDUMFCRKIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol


(5-Bromo-1,3,4-thiadiazol-2-yl)methanol (C₃H₃BrN₂OS, MW 195.04) is a 1,3,4-thiadiazole derivative bearing a hydroxymethyl group at the 2-position and a bromine atom at the 5-position [1]. This heterocyclic building block is primarily utilized in synthetic chemistry for the construction of more complex molecules via cross-coupling reactions (e.g., Suzuki–Miyaura) and nucleophilic substitutions at the brominated position [2]. The compound's utility stems from the combination of a reactive aryl bromide handle and a free hydroxyl group, enabling orthogonal functionalization strategies in medicinal chemistry and agrochemical research programs.

Orthogonal handles
Bromide for Pd cross-coupling; hydroxyl for oxidation, esterification or etherification.
Balanced reactivity
Intermediate SNAr rate between chloro and iodo analogs, enabling sequential functionalization.
Scalable precedent
Room-temperature Suzuki coupling demonstrated on ester analog (Schäfer et al. 2020).

Irreplaceability of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol


Although the 1,3,4-thiadiazole scaffold is shared across numerous building blocks, the specific substitution pattern of (5-bromo-1,3,4-thiadiazol-2-yl)methanol confers a reactivity profile that is not interchangeable with its 5-chloro, 5-methyl, or unsubstituted counterparts [1]. The bromine atom at the 5-position is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), which are not accessible to the 5-methyl analog or the parent thiadiazole methanol [2]. Furthermore, the balance between oxidative addition (enhanced for Br relative to Cl) and nucleophilic displacement (more favorable for Cl) dictates the synthetic route choice depending on the desired downstream transformation, making direct substitution without careful consideration likely to result in lower yields or failed reactions [3].

5-Chloro analog: higher SNAr yield but requires harsher cross-coupling conditions or specialized ligands.
5-Methyl or unsubstituted: inert to Pd-catalyzed coupling, eliminating C–C bond formation at the 5-position.
5-Iodo analog: better oxidative addition but markedly lower SNAr yield, limiting orthogonal strategies.

Quantitative Evidence for (5-Bromo-1,3,4-thiadiazol-2-yl)methanol


Nucleophilic Substitution: Halogen Reactivity Comparison

In a direct head-to-head comparison within the 2-halo-5-aryloxymethyl-1,3,4-thiadiazole series, the nucleophilic substitution of the halogen with methylamine was systematically evaluated . Under baseline conditions (K₂CO₃, EtOH, 25 °C, 8 h), the 2-chloro derivative yielded 42% of product 4a, the 2-bromo analog gave 36%, and the 2-iodo analog only 10% . Under optimized conditions (no base, 80 °C, 3 h), yields improved to 86% (Cl), 67% (Br), and 49% (I) . This demonstrates that while the bromo derivative is less reactive in SNAr than its chloro counterpart, it significantly outperforms the iodo analog, positioning it as a balanced intermediate for sequential functionalization strategies where oxidative addition competence is also required.

SNAr Reactivity (Br vs Cl/I)
Data to verify
Br: 36% → 67% (optimized); Cl: 42% → 86%; I: 10% → 49%
Quantifiable compromise for orthogonal reactivity strategies.
Head-to-head in 2-halo-5-aryloxymethyl-1,3,4-thiadiazole series; K₂CO₃ vs. no base.
Nucleophilic substitution 1,3,4-thiadiazole reactivity Halogen leaving group

Cross-Coupling Competence: Bromo vs. Other Analogs

The 5-bromo substituent enables palladium-catalyzed Suzuki–Miyaura cross-coupling at room temperature, as demonstrated on the closely related ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate scaffold [1]. This scalable process achieved effective coupling with (2,4-difluorophenyl)boronic acid under mild conditions (room temperature, low Pd loading), whereas the analogous 5-chloro substrate would require harsher conditions or specialized ligands, and the 5-methyl or unsubstituted parent compounds are entirely inert to cross-coupling [2]. The bromine atom thus serves as a non-negotiable synthetic handle for C–C bond construction at the thiadiazole 5-position.

Suzuki Coupling Competence
Class-level
5-Br: coupling-competent (rt, low Pd); 5-Cl: harsher conditions; 5-Me/H: unreactive
Bromine is the minimal handle for room-temperature 5-aryl diversification.
Based on ethyl ester analog (Schäfer 2020) and oxidative addition trends.
Suzuki–Miyaura coupling C–C bond formation Aryl bromide reactivity

Physicochemical Property Differentiation

Computed physicochemical properties available in PubChem reveal measurable differences between the bromo compound and its closest analogs [1]. (5-Bromo-1,3,4-thiadiazol-2-yl)methanol has an XLogP3 of 0.5, a topological polar surface area (TPSA) of 74.3 Ų, and an exact mass of 193.915 Da [REFS-1–REFS-2]. While direct published experimental data for the exact chloro and methyl analogs are sparse, class-level trends indicate that the bromo substituent increases lipophilicity by approximately 0.3–0.5 log units relative to the chloro analog, and significantly more relative to the parent or methyl derivative, potentially impacting membrane permeability, protein binding, and pharmacokinetic profiles in downstream drug candidates [3].

XLogP3 & TPSA
Data to verify
XLogP3 = 0.5, TPSA = 74.3 Ų; ΔXLogP3 ≈ +0.3–0.8 vs. 5-Cl/H
Incremental lipophilicity may influence downstream ADMET profiling.
Computed via PubChem 2025; class-level halogen trends.
Lipophilicity Drug-likeness Physicochemical properties

Transhalogenation to Fluoro Derivatives

According to the Science of Synthesis reference work, transhalogenation of bromo-1,3,4-thiadiazoles to fluoro-1,3,4-thiadiazoles using silver fluoride proceeds, but with low yields (~16%) due to competing desulfurization of the thiadiazole ring [1]. This low efficiency underscores the fact that the 5-bromo compound is a critical, non-redundant starting material: direct synthesis of the 5-fluoro analog is often more challenging, and the bromo intermediate is the most practical entry point for subsequent halogen exchange or diversification [2]. The chloro analog is even less suitable for transhalogenation under these conditions.

Br→F Transhalogenation
Reported
Yield ~16% (AgF)
Low-yield but viable entry to 5-fluoro thiadiazoles.
Yield limited by ring desulfurization (Science of Synthesis).
Halogen exchange Fluorination Transhalogenation

High-Impact Applications of (5-Bromo-1,3,4-thiadiazol-2-yl)methanol


Medicinal Chemistry: 5-Position Diversification via Suzuki Coupling

For drug discovery programs requiring late-stage attachment of (hetero)aryl groups at the thiadiazole 5-position, (5-bromo-1,3,4-thiadiazol-2-yl)methanol is the enabling building block. The demonstrated scalability of the Sandmeyer bromination/Suzuki coupling sequence on the ester analog confirms that the corresponding alcohol can be used in analogous Pd-catalyzed couplings. The free hydroxymethyl group at the 2-position allows simultaneous or sequential functionalization (e.g., oxidation to aldehyde/carboxylic acid, esterification, etherification), providing a single intermediate for multiple diversification vectors.

Halogen Reactivity Benchmarking for Heteroaryl Systems

The quantitative nucleophilic substitution data establish clear reactivity benchmarks (Cl 86% > Br 67% > I 49% under optimized conditions) that can guide reaction design. The compound serves as a controlled substrate for developing new catalysts or reaction conditions for heteroaryl halide activation, where its intermediate reactivity between chloro and iodo analogs allows sensitive detection of catalyst activity improvements.

Fluorinated Thiadiazole Precursor for PET Tracers

Despite the modest transhalogenation yield (~16% ), the 5-bromo compound remains the most accessible precursor for introducing a fluorine atom at the 5-position of the thiadiazole ring. This is particularly relevant for medicinal chemistry teams exploring fluorinated analogs for improved metabolic stability or for radiochemistry groups synthesizing ¹⁸F-labeled thiadiazoles for positron emission tomography (PET) imaging, where the bromo precursor is essential.

Agrochemical Intermediates: 5-Aryl-Thiadiazole Construction

1,3,4-Thiadiazole derivatives have established utility in crop protection . The 5-bromo-2-hydroxymethyl substitution pattern provides an ideal scaffold for constructing 5-aryl-thiadiazole analogs via Suzuki coupling, followed by elaboration of the hydroxymethyl group into ester, amide, or urea linkages commonly found in commercial agrochemicals. The room-temperature coupling conditions [1] are compatible with scale-up requirements for industrial synthesis.

Application
Selection Property
Validation Focus
5-Aryl thiadiazole diversification
Aryl bromide for Suzuki coupling
Coupling yield and functional group tolerance
Heteroaryl halide reactivity benchmarking
Intermediate SNAr reactivity
Reaction yield comparison under controlled conditions
Fluorinated thiadiazole precursor (e.g., PET)
Transhalogenation to fluoro
Fluorination yield and radiochemical purity
Agrochemical lead elaboration
Scalable room-temperature coupling
Scale-up reproducibility and purity

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